Cas no 151915-07-0 (N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide)

N-Ethyl-2,4,6-trimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its ethyl-substituted amine group and trimethylbenzene backbone. This compound exhibits notable stability due to the steric hindrance provided by the methyl groups at the 2, 4, and 6 positions, enhancing its resistance to degradation under various conditions. Its sulfonamide functional group lends utility in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. The ethyl moiety may improve solubility in organic solvents, facilitating its use in reaction systems. The compound's well-defined structure and purity make it suitable for research applications requiring precise chemical modifications.
N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide structure
151915-07-0 structure
Product name:N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
CAS No:151915-07-0
MF:C11H17NO2S
MW:227.323181867599
CID:2778908
PubChem ID:799298

N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
    • SB80373
    • CS-0447001
    • EN300-1452575
    • AP-263/11633956
    • DTXSID60355402
    • SR-01000318871-1
    • Benzenesulfonamide, N-ethyl-2,4,6-trimethyl-
    • 151915-07-0
    • Z45528345
    • STK083352
    • AKOS000671469
    • SR-01000318871
    • SCHEMBL3867855
    • Inchi: InChI=1S/C11H17NO2S/c1-5-12-15(13,14)11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3
    • InChI Key: LSQWSPKPUODSNX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 227.09799996Da
  • Monoisotopic Mass: 227.09799996Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.6Ų

N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1452575-1.0g
N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
151915-07-0 95.0%
1.0g
$271.0 2025-02-21
Enamine
EN300-1452575-5.0g
N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
151915-07-0 95.0%
5.0g
$783.0 2025-02-21
Enamine
EN300-1452575-100mg
N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
151915-07-0 90.0%
100mg
$238.0 2023-09-29
Enamine
EN300-1452575-250mg
N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
151915-07-0 90.0%
250mg
$249.0 2023-09-29
Enamine
EN300-1452575-2500mg
N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
151915-07-0 90.0%
2500mg
$529.0 2023-09-29
Enamine
EN300-1452575-1000mg
N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
151915-07-0 90.0%
1000mg
$271.0 2023-09-29
Enamine
EN300-1452575-5000mg
N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
151915-07-0 90.0%
5000mg
$783.0 2023-09-29
Enamine
EN300-1452575-0.5g
N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
151915-07-0 95.0%
0.5g
$260.0 2025-02-21
Enamine
EN300-1452575-2.5g
N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
151915-07-0 95.0%
2.5g
$529.0 2025-02-21
Enamine
EN300-1452575-0.25g
N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide
151915-07-0 95.0%
0.25g
$249.0 2025-02-21

Additional information on N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide

Recent Advances in the Study of N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 151915-07-0)

N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 151915-07-0) is a sulfonamide derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug development and material science. This compound, characterized by its unique structural features, has been explored for its biological activity, synthetic utility, and physicochemical properties. Recent studies have focused on its role as an intermediate in the synthesis of more complex molecules, as well as its potential pharmacological effects.

One of the key areas of research involving N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide is its application in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's inhibitory effects on specific enzymatic pathways, revealing promising results in the context of anti-inflammatory and anticancer therapies. The study employed advanced computational modeling and in vitro assays to elucidate the molecular interactions between the compound and its target proteins, providing a foundation for further drug design efforts.

In addition to its pharmacological potential, N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide has been studied for its utility in organic synthesis. Researchers have developed novel synthetic routes to produce this compound with high yield and purity, as reported in a recent issue of Organic Letters. The optimized synthetic protocols not only enhance the scalability of production but also reduce environmental impact by minimizing the use of hazardous reagents. These advancements are particularly relevant for industrial applications where efficiency and sustainability are critical considerations.

Another noteworthy development is the exploration of N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide in material science. A 2024 study in Advanced Materials demonstrated its use as a building block for the fabrication of supramolecular architectures with tunable properties. The compound's ability to form stable non-covalent interactions has enabled the design of new functional materials with applications in catalysis, sensing, and nanotechnology. This interdisciplinary approach highlights the versatility of N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide beyond traditional pharmaceutical contexts.

Despite these promising findings, challenges remain in the full characterization and application of N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide. For instance, further pharmacokinetic and toxicological studies are needed to assess its safety profile for therapeutic use. Additionally, the scalability of its synthesis and the reproducibility of its material properties require continued optimization. Addressing these gaps will be crucial for translating laboratory discoveries into real-world applications.

In conclusion, N-ethyl-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 151915-07-0) represents a compound of growing interest in multiple scientific domains. Its diverse applications—from drug development to material design—underscore its potential to contribute to significant advancements in chemistry and biomedicine. Future research should focus on overcoming existing limitations and exploring new avenues for its utilization, ensuring that this compound can fulfill its promise in both academic and industrial settings.

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